Methyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate
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Overview
Description
Methyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is a complex organic compound with the molecular formula C27H34N2O5S . This compound is characterized by its unique structure, which includes a benzoate ester, a tetrahydroisoquinoline moiety, and a cyclohexylcarbamothioyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Methyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring. The cyclohexylcarbamothioyl group can be introduced via a thiourea derivative, and the final esterification step involves the reaction of the benzoic acid derivative with methanol in the presence of an acid catalyst .
Chemical Reactions Analysis
Methyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexylcarbamothioyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to Methyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate include:
Methyl 4-methoxybenzoate: A simpler ester with similar structural features but lacking the tetrahydroisoquinoline and cyclohexylcarbamothioyl groups.
4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic core but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C27H34N2O5S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl 4-[[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C27H34N2O5S/c1-31-24-15-19-13-14-29(27(35)28-20-7-5-4-6-8-20)23(22(19)16-25(24)32-2)17-34-21-11-9-18(10-12-21)26(30)33-3/h9-12,15-16,20,23H,4-8,13-14,17H2,1-3H3,(H,28,35) |
InChI Key |
GYYNJWRHFHTNSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3CCCCC3)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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